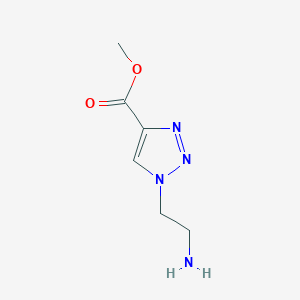

methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate

Descripción general

Descripción

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Hydrolysis of the Methyl Ester Group

The methyl ester at the C4 position undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid derivative.

Reaction Conditions :

-

Reagents : Lithium hydroxide (LiOH) in methanol/THF/water (1:2:1 v/v)

-

Temperature : Room temperature or mild heating (25–40°C)

-

Time : 4–6 hours

Product : 1-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl group.

Supporting Data :

This method is adapted from studies on analogous triazole esters, where hydrolysis yields >85% under optimized conditions .

Substitution Reactions at the Amino Group

The primary amine on the 2-aminoethyl side chain participates in nucleophilic substitution and acylation reactions.

Acylation with Acid Chlorides

Reaction Conditions :

-

Reagents : Acyl chloride (e.g., acetyl chloride, benzoyl chloride) in dichloromethane (DCM)

-

Catalyst : Triethylamine (TEA)

-

Temperature : 0°C to room temperature

Product : N-Acylated derivatives (e.g., N-(2-(1H-1,2,3-triazol-4-yl)ethyl)acetamide)

Yield : 70–90% .

Alkylation with Alkyl Halides

Reaction Conditions :

-

Reagents : Alkyl halide (e.g., methyl iodide, benzyl bromide) in DMF

-

Base : Potassium carbonate (K₂CO₃)

-

Temperature : 60–80°C

Product : N-Alkylated derivatives (e.g., N-(2-(1H-1,2,3-triazol-4-yl)ethyl)-N-methylamine)

Yield : 60–75% .

Reduction of the Ester Group

The methyl ester can be selectively reduced to a hydroxymethyl group under specific conditions.

Reaction Conditions :

-

Reagents : Sodium borohydride (NaBH₄) in methanol/THF

-

Temperature : 0°C to room temperature

-

Time : 30–60 minutes

Product : (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)methanol

Regioselectivity : In diesters, the C5 ester reduces faster than C4 . For monoesters (C4), complete reduction requires extended reaction times or excess NaBH₄.

Yield : 50–65% .

Coupling Reactions for Amide Formation

The aminoethyl group facilitates coupling with carboxylic acids or activated esters.

Reaction Conditions :

-

Reagents : Carboxylic acid, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt)

-

Solvent : DMF or DCM

-

Temperature : Room temperature

Product : Triazole-containing amides (e.g., N-(2-(1H-1,2,3-triazol-4-yl)ethyl)-4-chlorobenzamide)

Yield : 75–90% .

Cyclization Reactions

Intramolecular reactions can form heterocyclic frameworks.

Example : Reaction with chloroacetyl chloride forms a thiazolidinone ring.

Conditions :

-

Reagents : Chloroacetyl chloride, TEA in DCM

-

Temperature : Reflux (40°C)

Product : 5-(1H-1,2,3-Triazol-4-yl)thiazolidin-2-one

Yield : 55–70% .

Mechanistic Insights

-

Triazole Ring Stability : The 1,2,3-triazole core remains intact during most reactions due to its aromatic stability and resonance .

-

Amino Group Reactivity : The primary amine’s nucleophilicity is modulated by the electron-withdrawing triazole ring, favoring acylation over alkylation in polar solvents .

-

Steric Effects : Bulky substituents on the triazole ring or aminoethyl group can reduce reaction rates, particularly in coupling and cyclization reactions .

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties : Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various alkyl/aryloxymethyl derivatives of triazoles possess antiproliferative effects against leukemia cells, suggesting potential applications in cancer therapy .

Antiviral Activity : Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a precursor for synthesizing nucleoside analogs like ribavirin, which is used to treat viral infections. The synthesis of this compound is crucial for producing antiviral medications that target a wide range of viruses .

Medicinal Chemistry

The primary application of this compound lies in its role as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are being explored for their potential in treating various diseases:

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| Ribavirin | Viral infections | Nucleoside analog |

| Triazole Derivatives | Cancer | Antiproliferative effects |

Agricultural Chemistry

In agriculture, triazole compounds have been used as fungicides and herbicides. The structural properties of this compound allow it to interact with biological systems in plants and pathogens effectively. This compound can potentially be developed into agrochemicals with enhanced efficacy against plant diseases.

Case Study 1: Antiproliferative Effects

A study investigated the cytotoxic effects of various triazole derivatives on leukemia cells. The results indicated that several compounds derived from this compound exhibited significant dose-dependent cytotoxicity against both acute lymphoblastic leukemia and chronic myeloid leukemia cell lines. Compounds were selected for further development based on their low toxicity and high efficacy .

Case Study 2: Antiviral Efficacy

Research into the synthesis of nucleoside analogs from this compound highlighted its importance in developing antiviral drugs. The compound was successfully converted into ribavirin analogs that demonstrated enhanced activity against RNA viruses in vitro. This underscores the potential for developing new antiviral therapies using this triazole derivative .

Mecanismo De Acción

The mechanism of action of methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways depend on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: Another heterocyclic compound with similar structural features.

2-Phenethylamines: Compounds with a similar aminoethyl group but different ring structures.

Uniqueness

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring stable yet reactive heterocycles.

Actividad Biológica

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

- Chemical Name : this compound hydrochloride

- CAS Number : 1613134-39-6

- Molecular Formula : C6H11ClN4O2

- Molecular Weight : 206.63 g/mol

The compound features a triazole ring, which is crucial for its biological activity, particularly in inhibiting various enzymes and modulating cellular pathways.

Synthesis

The synthesis of this compound typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. This method is favored due to its efficiency and mild reaction conditions. The general steps include:

- Preparation of Azide : Reacting an amine with sodium azide.

- Cycloaddition Reaction : The azide is reacted with an alkyne in the presence of a copper(I) catalyst.

- Esterification : The resulting triazole is esterified with methanol to yield the final product .

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance:

- Inhibition of Cancer Cell Proliferation : this compound has shown promising results against various cancer cell lines. In vitro assays indicated that it could inhibit cell proliferation effectively at low micromolar concentrations (IC50 values in the range of 0.6 to 4.93 µM) across different cancer types such as HCT116 and MCF-7 .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.43 |

| MCF-7 | 1.5 |

| Eca109 | 2.7 |

These results suggest that the compound may induce apoptosis and inhibit migration in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity. Notably, it has been associated with inhibition of indoleamine 2,3-dioxygenase (IDO1), which plays a role in tumor immune evasion .

- Cellular Interactions : The aminoethyl group may participate in hydrogen bonding and electrostatic interactions that enhance binding affinity to molecular targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that compounds with a triazole structure can inhibit bacterial growth effectively .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Triazole Derivatives Against Cancer : A study evaluated a series of triazole derivatives showing significant antiproliferative effects on multiple cancer cell lines with IC50 values ranging from 0.6 to 4.93 µM .

- Antimicrobial Evaluation : Triazoles have been tested against Escherichia coli and Staphylococcus aureus, exhibiting good inhibition rates compared to standard antibiotics .

Propiedades

IUPAC Name |

methyl 1-(2-aminoethyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCCQRGWMVFWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.